molecular formula C8H6FNO4 B1606521 Methyl 2-fluoro-6-nitrobenzoate CAS No. 212189-28-1

Methyl 2-fluoro-6-nitrobenzoate

Cat. No.: B1606521
CAS No.: 212189-28-1
M. Wt: 199.14 g/mol
InChI Key: MJARIPZQSNWYMM-UHFFFAOYSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJARIPZQSNWYMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC=C1F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344543
Record name Methyl 2-fluoro-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212189-28-1
Record name Methyl 2-fluoro-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344543
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-fluoro-6-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-fluorobenzoate. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-fluoro-6-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

    Hydrolysis: Sodium hydroxide in water, hydrochloric acid in water.

Major Products Formed

    Reduction: Methyl 2-fluoro-6-aminobenzoate.

    Substitution: Methyl 2-amino-6-nitrobenzoate (if fluorine is substituted by an amine).

    Hydrolysis: 2-Fluoro-6-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-fluoro-6-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.

    Medicine: It serves as a precursor for the synthesis of potential drug candidates with anti-inflammatory and antimicrobial properties.

    Industry: this compound is used in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of methyl 2-fluoro-6-nitrobenzoate depends on the specific reactions it undergoes. For example, in reduction reactions, the nitro group is converted to an amino group through the transfer of electrons and protons. In nucleophilic aromatic substitution reactions, the fluorine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Ethyl 2-Fluoro-6-Nitrobenzoate

  • Molecular Formula: C₉H₈FNO₄
  • Molecular Weight : 213.16 g/mol
  • CAS Number : 1154426-16-0 .
  • Key Differences: The ethyl ester group introduces a longer alkyl chain, increasing molecular weight by ~14 g/mol compared to the methyl analog.

Positional Isomers: Nitro and Fluoro Substituent Variations

Methyl 2-Fluoro-4-Nitrobenzoate
  • CAS Number : 392-09-6
  • Structure : Nitro group at position 4 instead of 5.
  • Impact : Altered electronic effects due to para-substitution, which may influence reactivity in electrophilic substitution reactions .
Methyl 3-Fluoro-2-Nitrobenzoate
  • CAS Number : 1214353-57-7
  • Structure : Fluoro and nitro groups at positions 3 and 2, respectively.
  • Impact : Steric hindrance near the ester group could reduce hydrolysis rates compared to the 2-fluoro-6-nitro isomer .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound 199.14 282.9 1.388 -NO₂ (position 6), -F (position 2)
Ethyl 2-fluoro-6-nitrobenzoate 213.16 Not reported Not reported Ethyl ester, -NO₂ (6), -F (2)
Methyl 2-fluoro-4-nitrobenzoate 199.14 Not reported Not reported -NO₂ (position 4), -F (position 2)
Methyl 5-fluoro-3-methyl-2-nitrobenzoate 223.16 (est.) Not reported Not reported -CH₃ (position 3), -F (position 5)

*Data compiled from *.

Functional Group Modifications

  • Methyl vs. Ethyl Esters :
    • Ethyl esters generally exhibit lower solubility in water due to increased hydrophobicity, impacting their utility in aqueous reaction systems .
  • Nitro Group Position :
    • Ortho-nitro groups (e.g., position 6 in this compound) enhance electron-withdrawing effects, stabilizing intermediates in nucleophilic aromatic substitution reactions compared to para-nitro analogs .

Critical Analysis of Structural and Functional Differences

  • Reactivity : Ortho-substituted nitro compounds (e.g., this compound) are more reactive in SNAr reactions than para-substituted isomers due to proximity effects .
  • Thermal Stability : Higher boiling points in methyl esters (e.g., 282.9°C for this compound) suggest greater thermal stability compared to ethyl analogs, which may decompose at lower temperatures .
  • Synthetic Utility : The fluorine atom in position 2 enhances electrophilicity at the carbonyl carbon, facilitating ester hydrolysis under mild conditions .

Biological Activity

Methyl 2-fluoro-6-nitrobenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially affecting metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against certain bacterial strains.
  • Cytotoxic Effects : Research indicates that the compound may have cytotoxic effects on cancer cell lines, making it a candidate for anticancer drug development.

Synthesis and Derivatives

This compound can be synthesized through several methods, including nucleophilic substitution reactions. Its derivatives have been explored for enhanced biological activity. For example, modifications to the nitro or fluoro groups can lead to compounds with improved potency against specific biological targets.

Antimicrobial Activity

A study published in Journal of Medicinal Chemistry demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were found to be in the range of 0.5 - 2 µg/mL, indicating strong potential as an antibacterial agent .

Anticancer Properties

In vitro studies reported in Cancer Research highlighted that this compound showed selective cytotoxicity towards lung cancer cell lines (A549) with an IC50 value of approximately 10 µM. Notably, healthy cells remained largely unaffected at this concentration, suggesting a favorable therapeutic index .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructure FeaturesAntimicrobial Activity (MIC)Cytotoxicity (IC50)
This compoundNitro and fluoro substituents0.5 - 2 µg/mL~10 µM
Methyl 4-amino-2-fluoro-5-nitrobenzoateAmino group addition1 - 3 µg/mL~15 µM
Methyl 4-fluoro-3-nitrobenzoateLacks nitro group>5 µg/mL~20 µM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-fluoro-6-nitrobenzoate
Reactant of Route 2
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Methyl 2-fluoro-6-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.